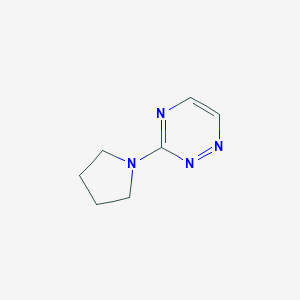
3-(Pyrrolidin-1-yl)-1,2,4-triazine
Übersicht
Beschreibung
3-(Pyrrolidin-1-yl)-1,2,4-triazine is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Pyrrolidin-1-yl)-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various research findings.
Chemical Structure and Synthesis
This compound is characterized by a triazine ring substituted with a pyrrolidine moiety. The synthesis of this compound typically involves the reaction of pyrrolidine with appropriate triazine precursors. Various synthetic pathways have been optimized to enhance yield and purity, with some studies reporting yields between 87% to 94% for related derivatives .
Biological Activity Overview
The biological activity of this compound derivatives has been extensively studied, particularly their antimicrobial and anticancer properties. The following sections detail the findings from various studies.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives:
- Antibiotic Efficacy : A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives exhibited promising activity against drug-resistant strains of Staphylococcus aureus, Mycobacterium tuberculosis, and Bacillus anthracis at non-cytotoxic concentrations .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 22h | Staphylococcus aureus | 15 μM |
| 12j | Mycobacterium tuberculosis | 47 μM |
These findings suggest that modifications in the aryl substituents significantly influence the antibacterial potency.
Antifungal Activity
In addition to antibacterial properties, studies have also evaluated the antifungal activity of related triazine compounds:
- In Vitro Testing : Compounds were tested against various fungal strains such as Candida albicans, Fusarium oxysporum, and Aspergillus niger. Results indicated varying degrees of antifungal activity, with some derivatives showing effective inhibition at low concentrations .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- Cell Line Studies : Research involving human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that certain derivatives exhibited cytotoxic effects. However, specific compounds did not show significant kinase inhibition which is often a target for anticancer drugs .
| Compound | Cell Line | Observed Activity |
|---|---|---|
| Acyclonucleosides | MCF-7 (breast cancer) | No significant cytotoxicity observed |
| Pyrazolo derivatives | K562 (leukemia) | Moderate inhibition of cell growth |
Case Study 1: Antibiotic Development
A study focused on lead optimization for developing novel antibiotics highlighted the effectiveness of certain triazine derivatives against resistant bacterial strains. The synthesized compounds were screened using high-throughput methods that led to the identification of several promising candidates with potent antibacterial activity .
Case Study 2: Anticancer Screening
Another investigation assessed a series of pyrazolo[4,3-e][1,2,4]triazines for their anticancer properties. Although some compounds showed activity against specific cancer cell lines, they lacked significant inhibition against key protein kinases involved in cancer progression .
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-yl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-2-6-11(5-1)7-8-3-4-9-10-7/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSURLSIKKBOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















